molecular formula C24H40O3 B161782 Pinane thromboxane A2 CAS No. 71111-01-8

Pinane thromboxane A2

Cat. No.: B161782
CAS No.: 71111-01-8
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pinane Thromboxane A2 can be synthesized from nopol and via conjugate addition of the cuprate to myrtenal . The synthesis involves several steps, including the formation of intermediates and the final product through specific reaction conditions.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the stability and purity of the compound. The process may include purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Pinane Thromboxane A2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, altering the molecular structure by replacing certain groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Pinane Thromboxane A2 has a wide range of scientific research applications:

Mechanism of Action

Pinane Thromboxane A2 exerts its effects by antagonizing the vasoconstriction and platelet aggregation induced by thromboxane A2 . It specifically inhibits thromboxane synthetase, preventing the formation of thromboxane A2 from prostaglandin endoperoxide . This inhibition leads to reduced platelet aggregation and vasoconstriction, making it a potential therapeutic agent for conditions involving excessive clot formation and vascular constriction.

Comparison with Similar Compounds

Uniqueness of Pinane Thromboxane A2: this compound is unique due to its chemical stability and selective inhibition of thromboxane synthetase without affecting prostacyclin synthetase . This selective inhibition makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other thromboxane analogs and related compounds.

Properties

IUPAC Name

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392309
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71111-01-8
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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